![molecular formula C18H9N3O12 B14506005 (Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone] CAS No. 64971-96-6](/img/structure/B14506005.png)
(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone] is a complex organic compound characterized by its unique cyclopropane core and three nitrofuran moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone] typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone] undergoes various chemical reactions, including:
Oxidation: The nitrofuran groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitrofuran groups can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted nitrofuran compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of nitrofuran groups.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone] involves its interaction with biological molecules. The nitrofuran groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This makes the compound effective as an antimicrobial agent by targeting bacterial DNA and proteins .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic.
Furazolidone: Another nitrofuran compound with antimicrobial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone] is unique due to its cyclopropane core, which imparts rigidity and distinct electronic properties to the molecule. This structural feature differentiates it from other nitrofuran compounds and may contribute to its specific biological activities .
Properties
CAS No. |
64971-96-6 |
|---|---|
Molecular Formula |
C18H9N3O12 |
Molecular Weight |
459.3 g/mol |
IUPAC Name |
[2,3-bis(5-nitrofuran-2-carbonyl)cyclopropyl]-(5-nitrofuran-2-yl)methanone |
InChI |
InChI=1S/C18H9N3O12/c22-16(7-1-4-10(31-7)19(25)26)13-14(17(23)8-2-5-11(32-8)20(27)28)15(13)18(24)9-3-6-12(33-9)21(29)30/h1-6,13-15H |
InChI Key |
CAKZPJAZAPEDHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)C2C(C2C(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


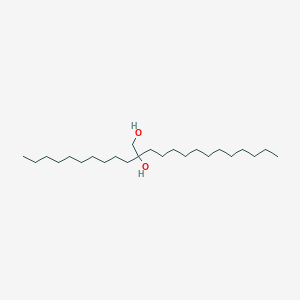
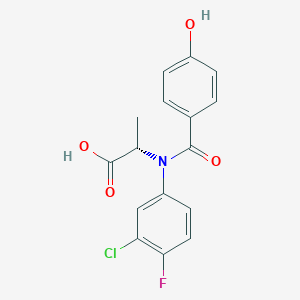
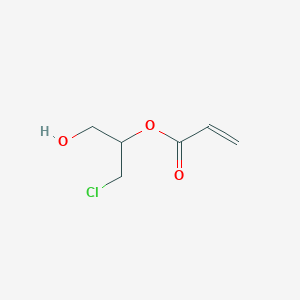

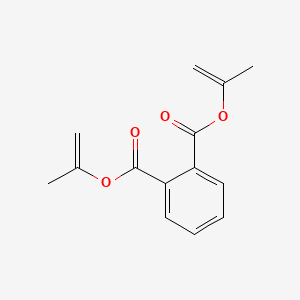
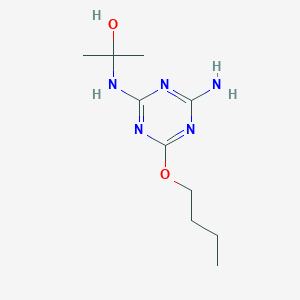
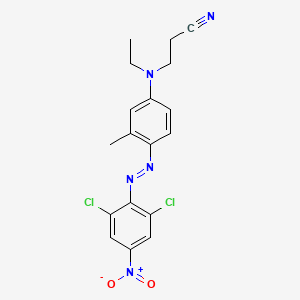
![6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)](/img/structure/B14505976.png)
![2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14505983.png)
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)

phosphanium iodide](/img/structure/B14506012.png)
![N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14506017.png)
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)
